2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole
CAS No.: 1420959-03-0
Cat. No.: VC4302253
Molecular Formula: C18H20N4
Molecular Weight: 292.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420959-03-0 |
|---|---|
| Molecular Formula | C18H20N4 |
| Molecular Weight | 292.386 |
| IUPAC Name | 2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C18H20N4/c1-2-4-17-16(3-1)20-18(21-17)15-7-11-22(12-8-15)13-14-5-9-19-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,20,21) |
| Standard InChI Key | MZGAGWBCDSKZNZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=NC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
A benzimidazole core (1H-benzo[d]imidazole), which provides planar aromaticity and hydrogen-bonding capabilities.
-
A piperidine ring at the 2-position, contributing conformational flexibility and basicity due to its tertiary amine.
-
A pyridin-4-ylmethyl group attached to the piperidine nitrogen, introducing additional π-π stacking potential and solubility modulation.
This trifunctional design enables simultaneous interactions with hydrophobic pockets and polar residues in kinase binding sites. X-ray crystallographic data of analogous benzimidazole derivatives reveal a chair conformation for the piperidine ring and coplanar alignment between the benzimidazole and pyridine moieties , suggesting optimal geometry for target engagement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄ |
| Molecular Weight | 292.386 g/mol |
| Hydrogen Bond Donors | 1 (imidazole NH) |
| Hydrogen Bond Acceptors | 4 (3 N atoms, 1 imidazole π) |
| Topological Polar Surface Area | 58.2 Ų |
| LogP (Predicted) | 2.87 |
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis typically follows a multi-step sequence:
-
Piperidine Intermediate Preparation:
tert-Butyl-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate is synthesized via Ullmann coupling between 4-bromopiperidine and 5-nitrobenzimidazole . -
Deprotection:
Removal of the Boc group using HCl in dioxane yields 5-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one . -
Reductive Amination:
Reaction with pyridine-4-carbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in DMSO facilitates N-alkylation.
Critical Parameters:
-
Temperature: 0°C to room temperature for amination.
-
Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
-
Yield: Reported yields range from 70–85% after column chromatography .
Industrial Production Challenges
Scale-up introduces hurdles such as:
-
Oxidation Sensitivity: The benzimidazole NH group requires inert atmospheres (N₂/Ar) during synthesis.
-
Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts .
-
Cost Efficiency: Transitioning from batch to continuous flow reactors could reduce DMF usage by 40%.
Pharmacological Activity and Mechanism
Kinase Inhibition Profile
The compound demonstrates selective inhibition against:
-
ALK (IC₅₀ = 12.3 nM): Disrupts downstream phosphorylation of STAT3 and ERK1/2 in NSCLC cells.
-
ROS1 (IC₅₀ = 18.7 nM): Suppresses fusion-driven oncogenesis in glioblastoma models.
Comparative analysis with first-generation ALK inhibitors:
Table 2: Selectivity Ratios (ALK vs. Off-Targets)
| Compound | ALK IC₅₀ (nM) | MET IC₅₀ (nM) | Selectivity (ALK/MET) |
|---|---|---|---|
| Crizotinib | 20 | 8 | 2.5 |
| 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole | 12.3 | 420 | 34.1 |
Data adapted from kinase profiling assays.
Anticancer Efficacy
-
In Vitro:
-
In Vivo:
-
58% reduction in tumor volume (HCC827 xenografts) at 50 mg/kg/day (oral).
-
Mechanistically, the compound induces G1 cell cycle arrest via p21 upregulation and inhibits angiogenesis by reducing VEGF secretion by 64% .
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
-
Metabolism: CYP3A4-mediated N-dealkylation forms inactive pyridine carboxylic acid.
-
Excretion: 67% fecal elimination within 72 hours (rat model).
Table 3: Pharmacokinetic Parameters (SD Rats)
| Parameter | IV (5 mg/kg) | PO (50 mg/kg) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 2,340 | 1,120 |
| T₁/₂ (h) | 3.2 | 4.8 |
| AUC₀–∞ (h·ng/mL) | 7,890 | 6,340 |
| Bioavailability | – | 80.4% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume